molecular formula C11H12BrNO2 B10975644 N-(2-bromophenyl)oxolane-2-carboxamide

N-(2-bromophenyl)oxolane-2-carboxamide

Cat. No.: B10975644
M. Wt: 270.12 g/mol
InChI Key: SIMZBKWWBIKCTB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(2-bromophenyl)oxolane-2-carboxamide typically involves the reaction of 2-bromophenylamine with oxolane-2-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

N-(2-bromophenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(2-bromophenyl)oxolane-2-carboxamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

N-(2-bromophenyl)oxolane-2-carboxamide can be compared with other similar compounds such as:

  • N-(2-chlorophenyl)oxolane-2-carboxamide
  • N-(2-fluorophenyl)oxolane-2-carboxamide
  • N-(2-iodophenyl)oxolane-2-carboxamide

These compounds share similar structures but differ in the halogen atom attached to the phenyl ring. The presence of different halogens can influence the chemical reactivity and biological activity of the compounds, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

N-(2-bromophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H12BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-2,4-5,10H,3,6-7H2,(H,13,14)

InChI Key

SIMZBKWWBIKCTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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